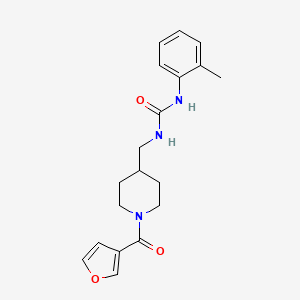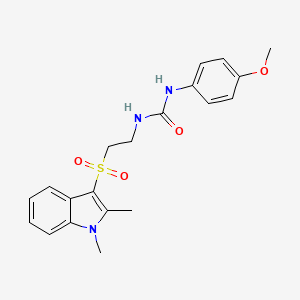![molecular formula C32H31N3O6S B3009528 2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 452089-53-1](/img/structure/B3009528.png)
2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[de]isoquinoline-1,3-dione, a heterocyclic compound that has been studied for its potential antiviral properties. Specifically, derivatives of this compound have shown inhibitory effects on viral replication in the context of herpes simplex and vaccinia viruses, as demonstrated in chick embryo cell cultures . The structure of the compound suggests it may have interactions with biological targets due to the presence of sulfonyl and phenylpiperazine groups, which are common in molecules with biological activity.
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides . This method, catalyzed by fac-Ir(ppy)3 at room temperature, could potentially be adapted for the synthesis of the compound , considering the structural similarities and the presence of the sulfonyl group.
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-dione derivatives is crucial for their biological activity. For instance, the presence of a phenyl moiety and its substituents significantly affects the inhibitory activity against enzymes like human heart chymase . The molecular modeling studies suggest that different parts of the molecule interact with specific subsites of the enzyme, indicating that the detailed structure of the compound is essential for its function.
Chemical Reactions Analysis
The reactivity of benzo[de]isoquinoline-1,3-dione derivatives can be complex. For example, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline leads to the formation of a tetrahydropyrrolo[2,1-a]isoquinoline derivative . This suggests that the compound may also undergo various chemical reactions, potentially leading to the formation of new derivatives with different biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, these compounds are crystalline solids, and their solubility, melting points, and stability would depend on the nature of the substituents and the overall molecular structure. The presence of dimethoxy and sulfonyl groups could affect the compound's solubility in organic solvents and water, which is important for its potential use as a pharmaceutical agent.
科学的研究の応用
Serine Protease Inactivation
Compounds analogous to 2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, specifically N-(sulfonyloxy)phthalimides and 1H-benz[de]isoquinoline-1,3(2H)-diones, have been identified as potent inactivators of chymotrypsin and related serine proteases. These compounds act as suicide substrates, leading to irreversible modification of the target protease, suggesting potential applications in studies involving protease inhibition and the regulation of protease activity in biological systems (Neumann & Gütschow, 1994).
Antioxidant Evaluation
Research on pyrazolopyridine derivatives, which share structural similarities with the compound , has shown that some of these derivatives exhibit promising antioxidant properties. This suggests potential applications in the development of new antioxidant agents that could protect DNA from damage induced by various agents (Gouda, 2012).
Novel Synthetic Approaches
The synthesis of novel isoquinolino[5,4-ab]phenanthridine derivatives through a Pictet–Spengler reaction highlights innovative synthetic routes that could be applied to the compound of interest. These methods enable the creation of unique frameworks that have potential applications in drug discovery and the synthesis of complex organic molecules (Tsai et al., 2018).
Domino Synthesis Methods
An environmentally benign, efficient, and convenient method for synthesizing benzothiazolylquinoline-2,5-diones and their spiro analogues was developed. This one-pot four-component reaction could offer insights into greener synthetic approaches for producing structurally diverse compounds with potential applications in medicinal chemistry and materials science (Arya et al., 2012).
Cyclin-Dependent Kinase Inhibition
A series of isoquinoline-1,3-(2H,4H)-dione derivatives has been reported as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), representing a novel class of potential antitumor agents. This suggests that the compound could have applications in cancer research, specifically in the development of new therapies targeting CDK4 (Tsou et al., 2009).
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . ACh is a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The compound’s mode of action against AChE is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition increases the level of ACh, which can enhance cognition functions . The compound’s action on this pathway could have downstream effects on cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .
Result of Action
By inhibiting AChE and increasing the level of ACh, the compound could potentially alleviate symptoms of diseases characterized by low levels of ACh, such as Alzheimer’s disease . .
特性
IUPAC Name |
2-[2-[4,5-dimethoxy-2-(4-phenylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O6S/c1-40-27-20-23(14-15-35-31(36)25-12-6-8-22-9-7-13-26(30(22)25)32(35)37)29(21-28(27)41-2)42(38,39)34-18-16-33(17-19-34)24-10-4-3-5-11-24/h3-13,20-21H,14-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETMERPSFYZKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

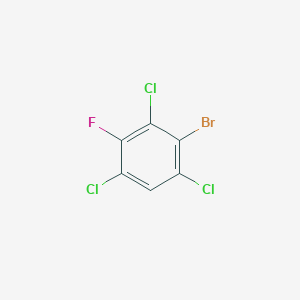
![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)

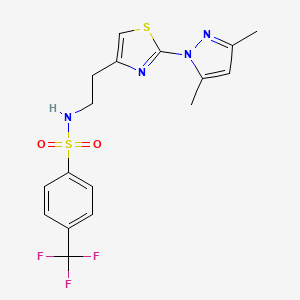
![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)
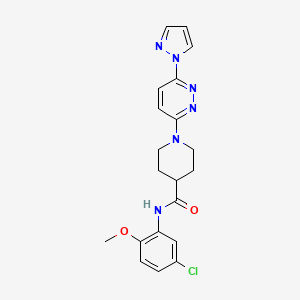
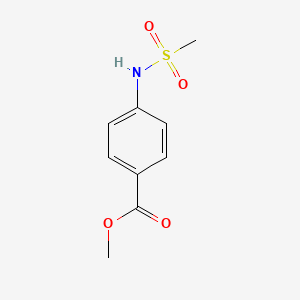
![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)
![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)
![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)
![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

